molecular formula C13H23NO4 B2494335 (alphaR,4S)-alpha-Vinyl-2,2-dimethyl-3-(tert-butoxycarbonyl)oxazolidine-4alpha-methanol CAS No. 117487-58-8

(alphaR,4S)-alpha-Vinyl-2,2-dimethyl-3-(tert-butoxycarbonyl)oxazolidine-4alpha-methanol

Cat. No.: B2494335
CAS No.: 117487-58-8
M. Wt: 257.33
InChI Key: RBLCLVKAXXFKNX-VHSXEESVSA-N
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Description

(alphaR,4S)-alpha-Vinyl-2,2-dimethyl-3-(tert-butoxycarbonyl)oxazolidine-4alpha-methanol is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl (4S)-4-[(1R)-1-hydroxyprop-2-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-7-10(15)9-8-17-13(5,6)14(9)11(16)18-12(2,3)4/h7,9-10,15H,1,8H2,2-6H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLCLVKAXXFKNX-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(C=C)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)[C@@H](C=C)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (alphaR,4S)-alpha-Vinyl-2,2-dimethyl-3-(tert-butoxycarbonyl)oxazolidine-4alpha-methanol is a member of the oxazolidine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological effects.

  • Molecular Formula : C12_{12}H21_{21}NO3_3
  • Molecular Weight : 227.30 g/mol
  • CAS Number : Not explicitly available in the provided data.

Synthesis

The synthesis of oxazolidine derivatives often involves the use of tert-butoxycarbonyl (Boc) protection strategies to enhance stability and reactivity. The specific synthesis route for This compound typically includes:

  • Formation of the oxazolidine ring.
  • Introduction of the vinyl group.
  • Protection of functional groups using Boc.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of oxazolidine derivatives. For instance, compounds similar to (alphaR,4S)-alpha-Vinyl-2,2-dimethyl-3-(tert-butoxycarbonyl)oxazolidine have shown significant activity against various bacterial strains:

CompoundBacterial StrainIC50_{50} (µg/mL)Reference
1Staphylococcus aureus0.195
2Escherichia coli0.210

These findings suggest that modifications in the oxazolidine structure can lead to enhanced antibacterial efficacy.

The mechanism by which oxazolidines exert their antibacterial effects typically involves inhibition of protein synthesis by binding to the bacterial ribosome. This action disrupts the translation process, effectively halting bacterial growth.

Structure-Activity Relationship (SAR)

Understanding the SAR of oxazolidine derivatives is crucial for optimizing their biological activity. Key factors influencing activity include:

  • Substituents on the oxazolidine ring : The presence and position of substituents such as Boc groups can significantly affect solubility and activity.
  • Configuration : The stereochemistry at specific positions (like 4 and 5 in the oxazolidine ring) plays a vital role in determining biological interactions.

Case Studies

  • Case Study on Antibacterial Efficacy : A study evaluated a series of oxazolidine derivatives against Gram-positive and Gram-negative bacteria. Compounds with specific alkyl substitutions showed improved activity compared to their unsubstituted counterparts, indicating that hydrophobic interactions may enhance membrane permeability and subsequent antibacterial effects.
  • Pharmacokinetic Studies : Research involving pharmacokinetic profiling demonstrated that certain modifications to the oxazolidine structure resulted in better absorption and bioavailability in vivo, suggesting potential for therapeutic applications.

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